molecular formula C9H11NO2 B1347582 2-(1,3-Dioxolan-2-yl)aniline CAS No. 26908-34-9

2-(1,3-Dioxolan-2-yl)aniline

Cat. No. B1347582
CAS RN: 26908-34-9
M. Wt: 165.19 g/mol
InChI Key: IAWUUJITIDANOQ-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)aniline, also known as 2-(1,3-dioxolane-2-yl)aniline, is an important organic compound used in a variety of scientific research applications. It is a heterocyclic compound that contains a nitrogen atom and two oxygen atoms. This compound has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Electrochemical Synthesis and Material Applications

A novel polymer based on aniline derivatives was synthesized and characterized for potential applications in dye-sensitized solar cells. The polymer, when combined with graphene, showed a significant improvement in energy conversion efficiency compared to traditional Pt counter electrodes, indicating its potential as a high-conducting and porous material for photovoltaic applications (Shahhosseini et al., 2016).

Organic Synthesis and Catalysis

Research has demonstrated the utility of 1,3-dioxolan-2-yl derivatives in organic synthesis, particularly in the enantioselective Prevost and Woodward reactions. These reactions utilize chiral hypervalent iodine(III) to generate optically active cation intermediates, showing a switchover of stereochemical course and providing a pathway for the regioselective synthesis of complex organic molecules (Fujita et al., 2011).

Crystal Structure and Molecular Design

The crystal structure of a compound derived from 2-(1,3-dioxan-2-yl)aniline was elucidated, highlighting its potential in the design of novel organic compounds. This research provided detailed insights into molecular interactions and structural motifs, which are critical for the development of new materials and chemical entities (Li et al., 2015).

Electrochromic Materials and Polymer Science

Aniline derivatives have been utilized in the synthesis of electrochromic materials. Novel donor–acceptor systems incorporating these derivatives exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for advanced electrochromic applications (Li et al., 2017).

Corrosion Inhibition

Aromatic epoxy monomers, including aniline derivatives, have been studied for their anticorrosive behavior on carbon steel in acidic solutions. These compounds act as effective corrosion inhibitors, demonstrating the potential for protective coatings in industrial applications (Dagdag et al., 2019).

Biochemical Analysis

Biochemical Properties

2-(1,3-Dioxolan-2-yl)aniline plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form imine bonds through intramolecular hydrogen bonding involving the nitrogen atom . This interaction can affect the enzyme’s catalytic activity and stability. Additionally, this compound may interact with other biomolecules, such as nucleic acids, potentially influencing gene expression and cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to alterations in signal transduction pathways, affecting cellular responses to external stimuli . Furthermore, this compound can modulate gene expression by binding to DNA or RNA, thereby influencing the transcription and translation processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with biomolecules, such as enzymes and nucleic acids . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . Understanding the dosage thresholds and their implications is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites in cells and tissues

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and potential therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments or organelles within the cell . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWUUJITIDANOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295870
Record name 2-(1,3-Dioxolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26908-34-9
Record name 26908-34-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-Dioxolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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